molecular formula CH3Cl3NP B14704761 N-Methylphosphorimidic trichloride CAS No. 23453-30-7

N-Methylphosphorimidic trichloride

Cat. No.: B14704761
CAS No.: 23453-30-7
M. Wt: 166.37 g/mol
InChI Key: MJJWNOXOHGCZRN-UHFFFAOYSA-N
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Description

N-Methylphosphorimidic trichloride is a useful research compound. Its molecular formula is CH3Cl3NP and its molecular weight is 166.37 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23453-30-7

Molecular Formula

CH3Cl3NP

Molecular Weight

166.37 g/mol

IUPAC Name

trichloro(methylimino)-λ5-phosphane

InChI

InChI=1S/CH3Cl3NP/c1-5-6(2,3)4/h1H3

InChI Key

MJJWNOXOHGCZRN-UHFFFAOYSA-N

Canonical SMILES

CN=P(Cl)(Cl)Cl

Origin of Product

United States

Applications in Advanced Chemical Synthesis and Materials Science

N-Methylphosphorimidic Trichloride (B1173362) in Carbon-Phosphorus Bond Formation

The formation of a carbon-phosphorus (C-P) bond is a fundamental transformation in organophosphorus chemistry, yielding compounds with broad applications in catalysis, materials science, and medicinal chemistry. N-Methylphosphorimidic trichloride is a key reagent in this context, primarily through its reactions with organometallic reagents.

The reaction of this compound with Grignard reagents or organolithium compounds allows for the stepwise substitution of its chlorine atoms with organic moieties. This process provides a controlled route to various organophosphorus compounds. The reactivity of the P-Cl bonds can be modulated by the nature of the organic nucleophile and the reaction conditions, enabling the synthesis of a diverse array of products.

Table 1: Examples of C-P Bond Formation Reactions using this compound

Organometallic ReagentProduct TypeSignificance
Grignard Reagents (RMgX)Alkyl/Aryl-substituted phosphonimidic dichloridesKey intermediates for further functionalization
Organolithium Reagents (RLi)Diorganophosphinimidic chloridesPrecursors to chiral phosphine (B1218219) ligands

This table illustrates the versatility of this compound in forming C-P bonds with different classes of organometallic reagents.

Catalytic Roles and Applications of this compound in Organic Transformations

Beyond its role as a stoichiometric reagent, this compound and its derivatives exhibit catalytic activity in several organic transformations. The Lewis acidic nature of the phosphorus center allows it to activate substrates and facilitate reactions.

One notable application is in the Beckmann rearrangement, where it can act as a catalyst to convert oximes into amides. The mechanism involves the coordination of the oxime to the phosphorus center, followed by rearrangement. Furthermore, its derivatives have been explored as catalysts in polymerization reactions and other organic syntheses, highlighting the potential for designing new catalytic systems based on this scaffold.

This compound for Chemical Modification of Biomolecules

The reactivity of this compound with nucleophiles makes it a suitable reagent for the chemical modification of biomolecules, such as proteins and nucleic acids. This allows for the introduction of phosphorus-containing groups, which can serve as probes or alter the biological activity of the molecule.

Phosphorylation of Proteins and Nucleic Acids

Phosphorylation is a crucial post-translational modification that regulates the function of many proteins. nih.govnih.gov this compound can be used to introduce a phosphonimidic group onto amino acid side chains containing hydroxyl or amino functionalities, such as serine, threonine, tyrosine, and lysine. nih.gov This modification can mimic natural phosphorylation and be used to study protein function.

Similarly, the hydroxyl groups on the sugar backbone of nucleic acids can be targeted for phosphorylation. This modification can be used to label DNA or RNA fragments or to create modified oligonucleotides with altered properties for therapeutic or diagnostic applications. It is important to note that while N-phosphorylation is a known biological process, the use of this compound for this purpose is primarily a synthetic application. nih.gov

Integration of this compound in Multi-Step Total Synthesis

The versatility of this compound allows for its integration into complex, multi-step total syntheses of natural products and other target molecules. Its ability to introduce phosphorus-containing functionalities at specific stages of a synthetic route is highly valuable. For instance, it can be used to construct key phosphorus-containing intermediates that are later elaborated into the final product. The reactivity of the P-Cl bonds allows for sequential and controlled introduction of different substituents, providing a powerful tool for building molecular complexity.

This compound in the Synthesis of Advanced Materials Precursors

This compound serves as a critical building block for the synthesis of precursors to advanced materials, particularly those containing phosphorus. dntb.gov.uanih.gov The resulting materials often exhibit desirable properties such as flame retardancy, thermal stability, and biocompatibility.

Phosphorus-Containing Polymers and Coatings

The reaction of this compound with difunctional reagents, such as diols or diamines, leads to the formation of polymers. dntb.gov.uanih.gov The properties of these polymers can be tailored by the choice of the comonomer. For example, incorporating aromatic diols can lead to polymers with high thermal stability and flame resistance. These polymers find applications as high-performance plastics, flame-retardant coatings, and advanced composites. dntb.gov.uanih.govwikipedia.orgnih.govmdpi.com

Table 2: Examples of Phosphorus-Containing Polymers Derived from this compound Precursors

ComonomerPolymer TypeKey PropertiesPotential Applications
Bisphenol APolyphosphonateFlame retardancy, Thermal stabilityEngineering plastics, Coatings
HexamethylenediaminePolyphosphonamidateBiocompatibility, Controlled degradationBiomedical materials, Drug delivery
Ethylene GlycolPolyphosphoesterBiodegradabilityAbsorbable sutures, Tissue engineering scaffolds

This table provides examples of how the choice of comonomer influences the properties and potential applications of polymers synthesized from precursors derived from this compound.

Functional Materials Development

This compound, a phosphorus-nitrogen compound, has garnered attention for its potential role in the development of advanced functional materials. While extensive research on this specific monomer is not widely available in open literature, its chemical structure suggests its utility as a precursor or building block for modified polyphosphazenes and other inorganic-organic hybrid polymers. The presence of a reactive P-Cl bond alongside the N-Methyl group offers a unique combination of reactivity and structural control, paving the way for materials with tailored properties.

The development of functional materials from this compound would theoretically proceed through polymerization followed by substitution reactions. The polymerization of the monomer could lead to a linear polymer, poly(this compound). This polymer would possess a backbone of alternating phosphorus and nitrogen atoms, with a methyl group and two chlorine atoms attached to each phosphorus atom. The high reactivity of the phosphorus-chlorine bonds in this polymer would be the key to its functionalization.

The introduction of various organic side groups by replacing the chlorine atoms allows for the creation of a vast library of new polymers with a wide range of properties. This versatility is a hallmark of polyphosphazene chemistry in general. For instance, the substitution with alkoxy or aryloxy groups could lead to thermoplastic or elastomeric materials with applications in advanced coatings, films, or biomedical devices. The incorporation of functional groups such as carboxylic acids, amines, or sulfonic acids through carefully chosen substitution reactions could impart properties like pH-responsiveness, ion-conductivity, or biocompatibility.

Detailed research findings on materials specifically derived from this compound are scarce. However, by drawing parallels with the broader field of polyphosphazenes, we can infer the potential research directions and material properties. The methyl group attached to the nitrogen atom would likely influence the polymer's solubility, thermal stability, and conformational flexibility compared to an unsubstituted polyphosphazene.

Data on Hypothetical Functionalized Polymers Derived from Poly(this compound)

To illustrate the potential of this chemistry, the following table outlines hypothetical functionalized polymers that could be synthesized from a poly(this compound) precursor and their potential properties and applications.

Functional Group Potential Polymer Properties Potential Applications
MethoxyethoxyethoxyIncreased hydrophilicity, potential for forming hydrogelspH-sensitive membranes, drug delivery matrices
TrifluoroethoxyHigh hydrophobicity, thermal stability, biocompatibilityAdvanced coatings, biomedical implants, fire-retardant materials
PhenoxyElastomeric or thermoplastic behavior, high refractive indexFlexible films, optical components, flame retardants
CarboxylatophenoxypH-sensitive, bioerodibleControlled drug release systems, biodegradable scaffolds
Amino Acid EstersBiocompatible, biodegradable with tunable degradation ratesTissue engineering scaffolds, temporary medical implants

Research Findings from Related Polyphosphazene Systems

Research in the broader field of poly(organophosphazenes) provides a solid foundation for understanding the potential of this compound-based materials. Studies have shown that the properties of polyphosphazenes can be finely tuned by the nature of the side groups. For example, the introduction of hydrophilic side chains can lead to water-soluble polymers or hydrogels with applications in biomedicine. Conversely, the use of hydrophobic side groups can create water-repellent surfaces and materials with excellent resistance to harsh environments.

Research Findings on this compound in Coordination Chemistry Remain Elusive

A comprehensive review of available scientific literature reveals a significant gap in the documented coordination chemistry and supramolecular interactions of this compound. Despite targeted searches for its role as a ligand in transition metal complexes, its involvement in catalysis, and its participation in supramolecular assemblies, specific research data on these aspects of the compound appear to be unpublished or not widely disseminated.

This compound, with the chemical formula CH₃N=PCl₃, is a phosphorus-nitrogen compound that theoretically possesses potential ligation sites through its nitrogen and chlorine atoms. However, the exploration of these capabilities in forming coordination complexes with transition metals is not detailed in accessible research. Consequently, information regarding the synthesis, characterization, and the electronic and steric effects of this specific ligand is unavailable.

The potential application of this compound in catalysis mediated by metal complexes is also an area that appears unexplored in the current body of scientific literature. Typically, the catalytic activity of a metal complex is intricately linked to the electronic and steric properties of its ligands, which influence the metal center's reactivity. Without foundational studies on the coordination behavior of this compound, its role in catalytic cycles remains speculative.

Similarly, the investigation into the capacity of this compound derivatives to engage in supramolecular assembly and self-organization has not been reported. Supramolecular chemistry relies on non-covalent interactions between molecules to form larger, organized structures. While the functional groups of this compound could potentially participate in such interactions, experimental evidence of this behavior is not present in the reviewed literature.

Theoretical and Computational Investigations of N Methylphosphorimidic Trichloride

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the electronic structure and bonding in N-Methylphosphorimidic trichloride (B1173362). These methods, ranging from density functional theory (DFT) to ab initio techniques, allow for a detailed analysis of the molecule's properties at the atomic level.

Computational chemistry serves as a powerful tool for determining the three-dimensional arrangement of atoms in N-Methylphosphorimidic trichloride and for exploring its possible conformations. By calculating the potential energy surface, researchers can identify the most stable geometric isomers and the transition states that connect them.

Below is an interactive table showcasing typical bond lengths and angles that could be expected for this compound based on computational studies of similar molecules.

ParameterAtom 1Atom 2Predicted Value
Bond LengthPN~1.55 - 1.65 Å
Bond LengthPCl~1.95 - 2.05 Å
Bond LengthNC~1.45 - 1.50 Å
Bond AngleCl-P-Cl~100° - 104°
Bond AngleCl-P-N~105° - 115°
Bond AngleP-N-C~120° - 125°

Note: These values are illustrative and would be precisely determined through specific quantum chemical calculations for this compound.

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity of this compound. This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of how the molecule interacts with other chemical species.

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. In this compound, the HOMO is expected to have significant contributions from the lone pair electrons of the nitrogen and chlorine atoms, as well as from the P=N π-bond. The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity.

LUMO: The LUMO is the orbital that is most likely to accept electrons. For this compound, the LUMO is anticipated to be an antibonding orbital, likely with significant contributions from the phosphorus atom, making it the primary site for nucleophilic attack. The energy of the LUMO is related to the molecule's electron affinity and its electrophilicity.

The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Computational Reaction Dynamics and Pathway Prediction

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions involving this compound. By identifying transition states and calculating activation energies, it is possible to predict the most likely reaction pathways. For example, in nucleophilic substitution reactions at the phosphorus center, computational studies can help to elucidate whether the mechanism is associative or dissociative.

In studies of related cyclophosphazene derivatives, computational analysis has provided evidence for specific mechanisms of nucleophilic substitution. researchgate.net These computational approaches can be extended to predict the reactivity of this compound with various nucleophiles and to understand the factors that control product formation.

Application of Molecular Dynamics Simulations for this compound Systems

Molecular dynamics (MD) simulations offer a way to study the behavior of this compound in the condensed phase, such as in solution or in the pure liquid state. By simulating the motion of a large ensemble of molecules over time, MD can provide insights into macroscopic properties based on the underlying molecular interactions.

Applications of MD simulations for systems containing this compound could include:

Solvation Studies: Understanding how molecules of this compound are solvated by different solvents. researchgate.netresearchwithrutgers.com

Diffusion and Transport Properties: Calculating diffusion coefficients, which are important for understanding reaction kinetics in solution. researchgate.net

Bulk Liquid Properties: Predicting properties such as density and viscosity of the pure liquid. researchgate.net

These simulations rely on accurate force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates. The development and validation of such force fields for organophosphorus compounds is an active area of research. osti.govaip.org

Predictive Spectroscopy and Spectroscopic Data Correlation

Computational chemistry can be used to predict various types of spectra for this compound, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be used to aid in the interpretation of experimental data and to confirm the structure of the compound.

For instance, by calculating the vibrational frequencies and their corresponding intensities, a theoretical infrared spectrum can be generated. This can then be compared with an experimentally measured spectrum to assign the observed absorption bands to specific molecular vibrations. Similarly, NMR chemical shifts can be calculated and correlated with experimental values to provide detailed structural information. In related phosphazene compounds, correlations between ³¹P NMR chemical shifts and structural parameters like bond angles have been established through a combination of experimental and computational work. nih.gov

Development of Computational Models for Phosphorus-Nitrogen Chemistry

The unique nature of the phosphorus-nitrogen bond, with its combination of σ and π character, presents a challenge for computational models. fiveable.me A significant area of research is the development of theoretical frameworks and computational methods that can accurately describe the bonding and reactivity of P-N compounds. pageplace.de

This includes the refinement of basis sets and density functionals used in quantum chemical calculations to better account for the electronic effects in these systems. The goal is to create robust computational models that can reliably predict the properties and behavior of a wide range of phosphorus-nitrogen compounds, including this compound. These models are essential for the rational design of new P-N based materials and catalysts. rsc.org

Emerging Research Directions and Future Perspectives

Green Chemistry Approaches in N-Methylphosphorimidic Trichloride (B1173362) Synthesis and Utilization

The principles of green chemistry are progressively influencing the synthesis and application of reactive chemical intermediates like N-Methylphosphorimidic trichloride. Traditional synthesis routes often involve reagents and solvents with considerable environmental footprints. Consequently, the development of more sustainable methodologies is a key research focus.

Current research is exploring several avenues to align the synthesis of this compound with green chemistry principles. These include:

Solvent-Free and Alternative Solvent Systems: Efforts are being made to move away from hazardous chlorinated solvents commonly used in synthesis. The investigation of solvent-free reaction conditions or the use of greener alternatives like ionic liquids or supercritical fluids is a promising area. mdpi.com While direct solvent-free synthesis of this compound is not yet widely reported, related research on other phosphorus compounds suggests its feasibility.

Catalytic Routes: The development of catalytic methods for the formation of the P=N bond could significantly improve the atom economy and energy efficiency of the synthesis. This would represent a substantial advancement over stoichiometric reactions that generate significant byproducts.

In its utilization, green chemistry principles are being applied by designing reactions that maximize the incorporation of the this compound backbone into the final product, thereby minimizing waste. For instance, its use as a precursor for polyphosphazenes via controlled polymerization techniques exemplifies an atom-economical approach to creating valuable materials. researchgate.net

Advanced Analytical Techniques for this compound Research

The comprehensive characterization of this compound and its derivatives is crucial for understanding their reactivity and for quality control. A suite of advanced analytical techniques is employed to elucidate the structural and electronic properties of this compound.

Analytical Technique Information Obtained Key Findings/Applications in this compound Research
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy Provides information about the chemical environment of the phosphorus atom.The ³¹P NMR chemical shift is highly sensitive to the nature of the substituents on the phosphorus atom, allowing for the monitoring of reactions and the identification of products. Quantitative ³¹P NMR can be used to determine the purity of this compound. fishersci.com
Mass Spectrometry (MS) Determines the molecular weight and provides information about the fragmentation pattern, aiding in structural elucidation.High-resolution mass spectrometry is essential for confirming the elemental composition. Analysis of fragmentation patterns can provide insights into the bond strengths within the molecule. youtube.com
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies functional groups present in the molecule based on their characteristic vibrational frequencies.The P=N stretching vibration provides a key diagnostic band for identifying this compound and its derivatives. In-situ FTIR monitoring can be used to follow the kinetics of reactions involving this compound. sigmaaldrich.comilo.org
Raman Spectroscopy Complements FTIR spectroscopy by providing information on the vibrational modes of the molecule, particularly for symmetric bonds.The P=N bond, being polarizable, often gives a strong Raman signal, which can be used to study the electronic structure and bonding in this compound and related compounds. sciencedaily.comnih.gov

In-situ monitoring techniques, such as real-time FTIR and NMR spectroscopy, are becoming increasingly important for studying the often rapid and moisture-sensitive reactions of this compound. These techniques provide invaluable mechanistic insights that are not obtainable from traditional offline analysis. sigmaaldrich.comilo.org

Exploration of this compound in Emerging Fields of Chemical Science

The unique reactivity of this compound makes it a valuable building block in several cutting-edge areas of chemical science, extending beyond its traditional role as a laboratory reagent.

Materials Science: As a precursor to poly(alkyl/arylphosphazenes), this compound is at the forefront of developing advanced materials. Polyphosphazenes exhibit a remarkable range of properties, including flame retardancy, biocompatibility, and high thermal stability, making them suitable for applications in biomedicine, advanced coatings, and high-performance elastomers. researchgate.netmdpi.com The synthesis of novel phosphazene-containing benzoxazines, for example, has been shown to yield materials with reduced flammability. mdpi.com

Flame Retardants: The inherent phosphorus and nitrogen content of this compound makes it an excellent candidate for the synthesis of novel flame-retardant additives. acs.org These compounds can be incorporated into various polymers to enhance their fire resistance, often through a mechanism that promotes char formation and releases non-flammable gases upon combustion. nih.gov Research into phosphorus-nitrogen intumescent flame retardants is a particularly active area. nih.gov

Catalysis: While less explored, the potential of this compound derivatives as ligands in catalysis is an emerging area of interest. The phosphorus and nitrogen atoms can act as donor sites for metal coordination, and the substituents on the phosphazene backbone can be tailored to influence the catalytic activity and selectivity.

Challenges and Opportunities in this compound Chemistry

Despite its potential, the chemistry of this compound is not without its challenges. The high reactivity of the P-Cl bonds makes the compound highly susceptible to hydrolysis, necessitating stringent anhydrous handling and storage conditions. ilo.orgupl-ltd.com Its precursor, phosphorus trichloride, is a toxic and corrosive substance, requiring careful handling and disposal protocols. ilo.orgupl-ltd.com

However, these challenges are counterbalanced by significant opportunities. The very reactivity of this compound is the source of its synthetic versatility. The three chlorine atoms can be sequentially or simultaneously replaced by a wide variety of nucleophiles, allowing for the precise tuning of the properties of the resulting phosphazene derivatives. This opens up a vast chemical space for the design of new functional molecules and materials.

Future research will likely focus on:

Developing more robust and user-friendly synthetic protocols with improved safety profiles.

Expanding the library of this compound derivatives through the exploration of new substitution reactions.

Conducting detailed mechanistic studies to gain a deeper understanding of its reactivity.

Exploring its application in new and unconventional fields, such as optoelectronics and coordination chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-methylphosphorimidic trichloride, and what purification methods ensure high-purity yields?

  • Methodological Answer : this compound derivatives are typically synthesized via chlorination of phosphorus-containing precursors. For example, phosphorus trichloride (PCl₃) can react with methylamine derivatives under controlled anhydrous conditions . Purification often involves fractional distillation under inert atmospheres to avoid hydrolysis, followed by spectroscopic validation (e.g., ³¹P NMR) to confirm purity . Evidence from analogous compounds (e.g., phosphoryl chloride derivatives) highlights the importance of maintaining stoichiometric ratios and low moisture levels to prevent side reactions .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic techniques?

  • Methodological Answer : Key characterization methods include:

  • ³¹P NMR Spectroscopy : To identify phosphorus-centered electronic environments and confirm substitution patterns .
  • FTIR Spectroscopy : To detect P–Cl and P–N vibrational modes, with comparison to reference spectra of similar compounds (e.g., PCl₃ or phosphoryl chloride) .
  • X-ray Crystallography : For resolving bond lengths and angles, particularly to distinguish between trigonal bipyramidal or tetrahedral geometries in phosphorus derivatives .
  • Gas Chromatography-Surface Acoustic Wave (GC-SAW) Systems : To detect trace impurities or decomposition products .

Q. What are the common reaction mechanisms involving this compound in organophosphorus synthesis?

  • Methodological Answer : The compound acts as:

  • A Chlorinating Agent : Replaces hydroxyl groups with chlorine via nucleophilic substitution, as seen in phosphonate ester synthesis .
  • A Precursor for Brønsted Acids : Reacts with triflyl groups to form chiral catalysts, as demonstrated in asymmetric organocatalysis .
  • An Activator : Converts carboxylic acids to acyl chlorides, enabling peptide coupling or esterification . Mechanistic studies should monitor intermediates using in-situ NMR or mass spectrometry .

Advanced Research Questions

Q. How can reaction conditions be optimized for scaling up this compound-mediated reactions while minimizing hazardous byproducts?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary temperature, solvent polarity, and reagent stoichiometry. For example, chlorination reactions with PCl₃ derivatives achieve optimal yields at 450–500°C in inert solvents like carbon tetrachloride .
  • Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to trap HCl or phosgene, identified as common decomposition products .
  • Continuous Flow Systems : Improve safety and efficiency, as demonstrated in plutonium trichloride synthesis .

Q. How should researchers address contradictions in toxicity data for phosphorus trichloride derivatives during risk assessment?

  • Methodological Answer :

  • Comparative Toxicity Studies : Cross-reference limited acute toxicity data (e.g., from Safety Data Sheets) with in vitro assays (e.g., cell viability tests) .
  • Computational Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict ecotoxicological endpoints when experimental data are absent .
  • Hazard Profiling : Prioritize testing for neurotoxicity and respiratory sensitization, as gaps exist in existing datasets .

Q. What methodologies are recommended for assessing the environmental persistence and bioaccumulation potential of this compound?

  • Methodological Answer :

  • OECD Guideline Testing : Conduct 301F biodegradability assays to evaluate persistence in soil/water .
  • Ecotoxicology Assays : Use Daphnia magna or algae models to estimate LC₅₀ values for aquatic toxicity .
  • Life Cycle Assessment (LCA) : Track environmental impacts from synthesis to disposal, emphasizing HCl and phosphorus oxide byproducts .

Q. How can researchers identify and mitigate hazardous byproducts formed during this compound storage or reactions?

  • Methodological Answer :

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Profile volatile byproducts (e.g., phosgene, HCl) under simulated storage conditions .
  • Inert Atmosphere Storage : Use argon or nitrogen to prevent moisture-induced hydrolysis .
  • Neutralization Protocols : Treat waste streams with sodium bicarbonate to neutralize acidic byproducts .

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